molecular formula C15H16O3 B14113917 2-(1-Hydroxy-1-(4-methoxyphenyl)ethyl)phenol

2-(1-Hydroxy-1-(4-methoxyphenyl)ethyl)phenol

Katalognummer: B14113917
Molekulargewicht: 244.28 g/mol
InChI-Schlüssel: KWXKJAKKONWCCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Hydroxy-1-(4-methoxyphenyl)ethyl)phenol is an organic compound with the molecular formula C15H16O3 It is known for its unique structure, which includes a hydroxy group and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-1-(4-methoxyphenyl)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-hydroxystyrenes with a catalytic amount of palladium acetate (Pd(OAc)2) and cesium carbonate (Cs2CO3) under atmospheric pressure of carbon dioxide (CO2) to afford the corresponding coumarins . Another method involves the ultrasound-promoted reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a green catalyst in ethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Hydroxy-1-(4-methoxyphenyl)ethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-(1-Hydroxy-1-(4-methoxyphenyl)ethyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Wirkmechanismus

The mechanism of action of 2-(1-Hydroxy-1-(4-methoxyphenyl)ethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects .

Eigenschaften

Molekularformel

C15H16O3

Molekulargewicht

244.28 g/mol

IUPAC-Name

2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]phenol

InChI

InChI=1S/C15H16O3/c1-15(17,13-5-3-4-6-14(13)16)11-7-9-12(18-2)10-8-11/h3-10,16-17H,1-2H3

InChI-Schlüssel

KWXKJAKKONWCCT-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)OC)(C2=CC=CC=C2O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.